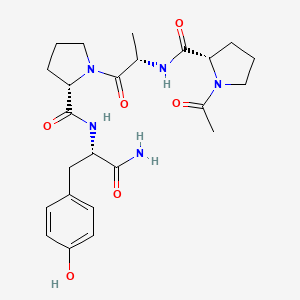

Acetyl-prolyl-alanyl-prolyl-tyrosylamide

Description

Structure

3D Structure

Properties

CAS No. |

60240-19-9 |

|---|---|

Molecular Formula |

C24H33N5O6 |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C24H33N5O6/c1-14(26-22(33)19-5-3-11-28(19)15(2)30)24(35)29-12-4-6-20(29)23(34)27-18(21(25)32)13-16-7-9-17(31)10-8-16/h7-10,14,18-20,31H,3-6,11-13H2,1-2H3,(H2,25,32)(H,26,33)(H,27,34)/t14-,18-,19-,20-/m0/s1 |

InChI Key |

HLMYQKFJANCLBS-DSYPUSFNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)C |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C3CCCN3C(=O)C |

Origin of Product |

United States |

Conformational Analysis and Structural Elucidation of Acetyl Prolyl Alanyl Prolyl Tyrosylamide and Analogues

Advanced Spectroscopic Techniques for Conformation Determination

Spectroscopic methods are paramount for defining the three-dimensional structures of peptides in solution, providing insights that are complementary to solid-state studies.

Two-Dimensional Nuclear Overhauser Enhancement Measurements (2D-NOESY):

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is a powerful NMR technique used to determine the solution conformation of peptides by measuring through-space proton-proton distances up to ~5 Å. nih.gov The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, allowing for the calculation of structural constraints. youtube.com

For a peptide like Acetyl-prolyl-alanyl-prolyl-tyrosylamide, specific NOEs would be expected to define its backbone and side-chain topology. For instance, the presence of strong sequential NH(i)-NH(i+1) NOEs would indicate an extended conformation, while the observation of dαN(i, i+1) NOEs would be characteristic of β-turn or helical structures. The unique structure of proline, lacking an amide proton, means that NOEs involving the proline Hα and Hδ protons and the preceding residue's Hα proton are particularly diagnostic of the Xaa-Pro peptide bond conformation (cis or trans). nih.gov

Illustrative NOE Constraints for a Type VI β-Turn

| Proton Pair | Expected Distance (Å) | Structural Significance |

|---|---|---|

| Ala(3) NH - Pro(4) Hα | ~2.2 - 2.8 | Defines the ψ angle of Ala(3) |

| Ala(3) Hα - Pro(2) Hα | ~3.0 - 3.5 | Indicates a turn involving the central residues |

| Pro(2) Hα - Ala(3) NH | ~2.5 - 3.5 | Characteristic of a cis or trans Pro bond |

| Tyr(5) NH - Pro(4) Hδ | ~3.5 - 4.5 | Constrains the Tyr orientation relative to the Pro ring |

This table presents hypothetical, yet plausible, NOE-derived distance constraints that would support the presence of a β-turn conformation in a peptide with a Pro-Ala-Pro sequence.

Vibrational Spectroscopy for Acetylation Sites:

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the secondary structure and specific functional groups within a peptide. mdpi.comumich.edu The amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, or random coil). mdpi.commdpi.com

The N-terminal acetylation of the peptide introduces an additional carbonyl group. The vibrational frequency of this acetyl C=O group can be distinguished from the backbone amide C=O groups, especially with isotopic labeling (¹³C). Its frequency and coupling to other modes can reveal its hydrogen bonding status and local environment. mdpi.com Studies on acetylated peptides have shown that N-terminal acetylation can improve the quality of mass spectrometry data by promoting the formation of b-ions, which aids in sequencing. nih.gov While this is a feature of fragmentation, the underlying chemical modification directly impacts the peptide's vibrational characteristics.

X-ray Crystallographic Studies of Oligopeptide-Target Complexes

X-ray crystallography provides high-resolution, atomic-level detail of a molecule's structure in its crystalline state. nih.gov For peptides, this technique is exceptionally powerful when used to study the peptide bound to a biological target, such as an enzyme or receptor. nih.gov This provides a "snapshot" of the bioactive conformation.

In a hypothetical complex of this compound with a target protein, crystallography would reveal:

The precise backbone torsion angles (φ, ψ, ω) of each residue.

The conformation of the proline rings (endo/exo pucker).

The cis or trans state of the two Xaa-Pro peptide bonds. acs.org

Specific intermolecular hydrogen bonds and van der Waals contacts between the peptide and the target protein. nih.gov

Such studies on other oligopeptide-inhibitor complexes have shown that the peptide often binds in an extended conformation, fitting into a groove on the protein surface. nih.gov However, the two proline residues in this compound make it a prime candidate for adopting a turn-like structure to fit into a compact binding pocket.

Role of Prolyl Residues in Oligopeptide Conformation and Dynamics

Proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto its own backbone amide nitrogen. frontiersin.orgnih.gov This has profound consequences for the conformational properties of a peptide.

Cis-Trans Isomerization: Unlike other peptide bonds, where the trans conformation (ω ≈ 180°) is overwhelmingly favored, the Xaa-Pro peptide bond has a relatively small energy difference between the trans and cis (ω ≈ 0°) states. This allows proline to act as a "conformational switch," and the isomerization process can be a rate-limiting step in protein folding and function. frontiersin.orgnsf.gov The presence of two prolyl residues in the sequence suggests that multiple cis/trans combinations could exist, leading to a complex mixture of conformers in solution. acs.org

α-Proton Acidity and Stereochemical Integrity: The acidity of the α-proton of an amino acid residue is critical for its stereochemical integrity, as its removal can lead to racemization. worktribe.com Studies on cyclic dipeptides have shown that the α-proton of a prolyl residue is significantly more acidic (3-89 times) than that of other residues like alanine (B10760859) or tyrosine. nih.govresearchgate.net This enhanced acidity is attributed to stereoelectronic effects arising from the rigid pyrrolidine (B122466) ring. nih.govworktribe.com This inherent chemical property of proline residues is fundamental to their structural role and stability within a peptide chain.

Relative α-Proton Acidity in Peptides

| Residue | Relative Acidity (Rate of H-D Exchange) | Reference |

|---|---|---|

| Prolyl | High (3-89x baseline) | nih.govresearchgate.net |

| Glycyl | Moderate | worktribe.com |

| Alanyl | Low | worktribe.com |

| Tyrosyl | Very Low | worktribe.com |

This table illustrates the significantly higher kinetic acidity of the α-proton in proline residues compared to other amino acids, based on reported experimental data. nih.govworktribe.comresearchgate.net

Conformational States and their Stability in Aqueous and Biological Milieus

The conformational equilibrium of a peptide is highly dependent on its environment.

Biological Milieus: In a more complex biological environment, such as in the presence of a cell membrane or a receptor binding site, the conformational landscape can shift dramatically. The lower dielectric constant of a lipid bilayer or a protein interior would strengthen intramolecular hydrogen bonds, potentially stabilizing a single, well-defined conformation. Studies have shown that peptides can exhibit reduced conformational fluctuations when interacting with other molecules or surfaces. acs.org For a peptide like this compound, binding to a target would likely select one specific conformer from the solution-state ensemble, a process known as "conformational selection."

Molecular Interactions and Recognition Mechanisms of Acetyl Prolyl Alanyl Prolyl Tyrosylamide

Elucidation of Specific Binding Sites on Biological Macromolecules (e.g., S' binding site in enzymes)

Detailed investigations into the binding of Acetyl-prolyl-alanyl-prolyl-tyrosylamide have identified its primary interaction site with porcine pancreatic elastase, a well-studied serine protease. Through a synergistic approach combining two-dimensional transferred nuclear Overhauser enhancement (trNOE) measurements, restrained molecular dynamics, and X-ray crystallography, it has been determined that this tetrapeptide binds to the S' binding site of the enzyme.

Analysis of Intermolecular Forces in Binding (e.g., hydrogen-bonding, van der Waals' interactions)

The stability of the complex formed between this compound and porcine pancreatic elastase is a result of a combination of non-covalent intermolecular forces. The primary forces responsible for the affinity and specificity of this interaction are hydrogen bonds and van der Waals' interactions.

A study utilizing two-dimensional transferred nuclear Overhauser enhancement measurements derived a set of 23 approximate distance restraints between pairs of protons on the bound tetrapeptide. This data indicates a specific, bound conformation and provides the basis for understanding the proximity of different parts of the molecule to the enzyme surface, which is fundamental to the collective strength of these intermolecular forces.

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to a protein is often not a simple lock-and-key mechanism but rather a dynamic process involving conformational adjustments in both the ligand and the protein, a concept known as induced fit. In the case of this compound binding to porcine pancreatic elastase, the ligand adopts a defined conformation upon binding.

Nuclear magnetic resonance (NMR) studies have revealed that when bound to the enzyme, the tetrapeptide assumes an extended-type structure. This conformation was determined by refining the structure using restrained molecular dynamics, starting from both an extended beta-strand and a polyproline helix. Both starting points converged to a similar average structure, suggesting that the enzyme's binding site guides the peptide into a specific, energetically favorable conformation. While this research details the conformational state of the ligand upon binding, specific details regarding significant conformational changes within the protein itself induced by this particular peptide are not extensively documented in the available literature. However, the adoption of a specific ligand conformation is a hallmark of the induced-fit model of molecular recognition.

Kinetic and Thermodynamic Aspects of Binding Events

| Parameter | Value | Technique |

|---|---|---|

| Association Rate Constant (k_on) | Data not available | Typically determined by SPR, ITC |

| Dissociation Rate Constant (k_off) | Data not available | Typically determined by SPR, ITC |

| Dissociation Constant (K_d) | Data not available | Typically determined by SPR, ITC |

| Gibbs Free Energy (ΔG) | Data not available | Typically determined by ITC |

| Enthalpy (ΔH) | Data not available | Typically determined by ITC |

| Entropy (ΔS) | Data not available | Typically determined by ITC |

Receptor Binding and Signal Transduction Pathways Affected by Acetyl Prolyl Alanyl Prolyl Tyrosylamide

Role in Mediating Cellular Signaling Cascades

While specific signal transduction studies on Acetyl-prolyl-alanyl-prolyl-tyrosylamide are not extensively detailed in publicly available research, its classification as a cosmetic peptide suggests it likely functions as a signal peptide. nih.govresearchgate.net Signal peptides are known to initiate signaling cascades that stimulate fibroblasts to produce extracellular matrix proteins like collagen, elastin (B1584352), fibronectin, and laminin. nih.govresearchgate.net

These peptides can mimic natural signaling molecules, thereby activating specific cellular pathways. youtube.com For instance, many cosmetic peptides are designed to influence pathways that regulate skin aging and repair. nih.govquimivita.com The general mechanisms for such peptides often involve the activation of pathways such as the Transforming Growth Factor-β (TGF-β) pathway or the activation of protein kinase C, an enzyme involved in cell growth and migration. nih.govmdpi.com

The interaction of this compound with pancreatic elastase, a protease that degrades elastin, suggests a mechanism of action involving the inhibition of enzymatic activity that contributes to skin aging. nih.gov By blocking the action of elastase, the peptide helps to preserve the integrity of the extracellular matrix.

Peptides used in cosmetics can be broadly categorized based on their mechanism of action:

| Peptide Category | General Mechanism of Action | Example Signaling Pathway/Target |

|---|---|---|

| Signal Peptides | Stimulate fibroblast proliferation and synthesis of extracellular matrix proteins. nih.govmdpi.com | TGF-β pathway, Protein Kinase C. nih.govmdpi.com |

| Neurotransmitter-Inhibiting Peptides | Reduce muscle contraction to minimize expression wrinkles. youtube.combachem.com | Inhibition of SNARE complex formation. mdpi.com |

| Carrier Peptides | Deliver essential trace elements for enzymatic processes. nih.govbachem.com | Delivery of copper for collagen and elastin synthesis. bachem.com |

| Enzyme-Inhibiting Peptides | Reduce the breakdown of structural proteins like collagen. nih.gov | Inhibition of matrix metalloproteinases (MMPs). nih.gov |

Downstream Intracellular Events Triggered by Oligopeptide Binding

The binding of an oligopeptide to its receptor initiates a cascade of downstream intracellular events. For signal peptides, this typically involves the activation of second messenger systems and phosphorylation cascades. nih.gov When a signal peptide binds to a receptor, such as a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), it triggers a conformational change that activates the receptor's intracellular domain. nih.gov

This activation leads to the generation of second messengers like cyclic AMP (cAMP) or an increase in intracellular calcium ions. nih.gov These second messengers then activate downstream protein kinases, such as Protein Kinase A (PKA) or Protein Kinase C (PKC). nih.gov These kinases, in turn, phosphorylate other proteins, creating a signaling cascade that ultimately leads to changes in gene expression. nih.govnih.gov For cosmetic peptides, this often results in the increased transcription of genes for collagen, elastin, and other components of the extracellular matrix. nih.gov

In the specific case of this compound acting as an elastase inhibitor, the primary downstream effect is the prevention of elastin degradation, which helps maintain skin elasticity. nih.gov

In Vitro Approaches for Investigating Ligand-Receptor Interactions and Signal Transduction

A variety of in vitro techniques are employed to study the interactions between ligands like this compound and their receptors, as well as the subsequent signal transduction events. These methods are crucial for characterizing the binding affinity, kinetics, and specificity of the interaction.

The binding of this compound to porcine pancreatic elastase was elucidated using a combination of two-dimensional transferred nuclear Overhauser enhancement (NOE) measurements, restrained molecular dynamics, and X-ray crystallography. nih.gov

Common in vitro methods include:

| Technique | Principle and Application |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the three-dimensional structure of the ligand-receptor complex in solution. nih.gov |

| X-Ray Crystallography | Determines the high-resolution atomic structure of the ligand bound to its receptor. nih.gov |

| Surface Plasmon Resonance (SPR) | Measures binding affinity and kinetics in real-time by detecting changes in the refractive index upon binding. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamics of the interaction. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Can be adapted to study binding interactions by immobilizing the receptor and detecting the binding of a labeled ligand. mdpi.com |

| Phage Display | A technique used to discover new peptide ligands for a target receptor by screening large libraries of peptides displayed on bacteriophages. mdpi.com |

| Reporter Gene Assays | Used to measure the activation of specific signaling pathways by quantifying the expression of a reporter gene linked to a response element for that pathway. mdpi.com |

Structure Activity Relationship Sar Studies of Acetyl Prolyl Alanyl Prolyl Tyrosylamide Derivatives

Computational Approaches and Molecular Modeling in Acetyl Prolyl Alanyl Prolyl Tyrosylamide Research

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. For a peptide like Acetyl-prolyl-alanyl-prolyl-tyrosylamide, MD simulations can provide a detailed picture of its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

Furthermore, MD simulations can shed light on the peptide's behavior in different environments. For example, simulations of alanine (B10760859) dipeptide and poly-alanine in various dielectric environments (mimicking different cellular locations) have shown that lower dielectric constants, such as those found in protein interiors or near membranes, can stabilize helical structures. nih.govnih.gov This suggests that the conformational preferences of this compound could be significantly influenced by its local environment.

The interaction of the peptide with other molecules, such as water or ions, can also be analyzed in detail. The C-terminal tyrosylamide, with its aromatic ring and amide group, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can be crucial for its biological activity. MD simulations allow for the characterization of these interactions and their dynamics over time.

A summary of typical findings from MD simulations on related peptides is presented in the table below.

| Simulation Aspect | Typical Findings for Proline-Rich & Tyrosine-Containing Peptides | Relevance to this compound |

| Proline Isomerization | Proline residues sample both cis and trans conformations, influencing the peptide's overall shape and compactness. nih.govfrontiersin.orgnih.gov | The two proline residues are expected to undergo cis-trans isomerization, leading to a diverse ensemble of conformations. |

| Conformational Ensemble | Peptides exist as a dynamic ensemble of structures rather than a single static conformation. nih.govyoutube.com | The peptide will likely not have a single, fixed structure but will exist as a collection of interconverting conformers. |

| Secondary Structure | Proline-rich regions can adopt a polyproline II (PPII) helix conformation. nih.govnih.gov | The Pro-Ala-Pro motif may favor a PPII helical structure, which is a common recognition motif in protein-protein interactions. |

| Solvent Effects | The dielectric constant of the environment can significantly alter conformational preferences, with lower dielectric environments often stabilizing helical structures. nih.govnih.gov | The peptide's conformation could change depending on whether it is in an aqueous environment or interacting with a less polar binding pocket. |

Molecular Docking for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies can be used to identify potential protein targets and to predict the binding mode and affinity of the peptide to these targets.

The process involves placing the peptide (the ligand) into the binding site of a target protein and evaluating the "goodness of fit" using a scoring function. This allows for the virtual screening of large libraries of peptides against a specific target or, conversely, screening the peptide against a panel of potential protein targets. mdpi.commdpi.com

Proline-rich motifs, such as the one present in this compound, are known to be involved in protein-protein interactions, often binding to specific domains like SH3 or WW domains. nih.gov Docking studies can help to identify which of these domains the peptide is likely to bind to and to understand the key interactions that stabilize the complex. For example, studies on proline-rich motifs have shown that the polyproline II (PPII) helical conformation is often crucial for binding to these domains. nih.gov

The tyrosine residue at the C-terminus can also play a significant role in binding. Its hydroxyl group can act as a hydrogen bond donor or acceptor, and the aromatic ring can participate in hydrophobic and π-stacking interactions with the target protein. Docking simulations can reveal the specific role of the tyrosine residue in the binding interface.

The results of molecular docking are typically presented as a ranked list of poses, with associated binding scores. These scores provide an estimate of the binding affinity, with lower energy scores generally indicating a more favorable interaction. mdpi.com

| Docking Parameter | Description | Relevance to this compound |

| Binding Score (e.g., kcal/mol) | An estimation of the binding free energy of the peptide-protein complex. Lower values typically indicate stronger binding. mdpi.com | Can be used to rank potential protein targets for the peptide and to compare its binding affinity to that of other ligands. |

| Predicted Binding Pose | The three-dimensional orientation of the peptide within the binding site of the target protein. mdpi.comnih.gov | Reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and the target. |

| Key Interacting Residues | The amino acid residues in the target protein that form significant interactions with the peptide. nih.gov | Helps to identify the "hot spots" in the binding interface and can guide the design of modified peptides with improved affinity. |

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Semi-Empirical Methods, Density Functional Theory for Acetylation)

Quantum chemical calculations, such as semi-empirical methods and Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. capes.gov.bryoutube.comyoutube.com For this compound, these methods can provide valuable information about its chemical properties, including the effects of N-terminal acetylation.

DFT is a widely used method that calculates the electronic structure of a molecule based on its electron density. youtube.com It can be used to determine various properties, such as the molecule's geometry, vibrational frequencies, and the distribution of electric charge. nih.gov For instance, DFT studies on tyrosine have been used to investigate its conformation-dependent properties and ionization potential. nih.gov Such calculations for this compound could reveal how the electronic properties of the tyrosine residue are influenced by the rest of the peptide chain.

These methods are also crucial for understanding the reactivity of the peptide. For example, they can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. This information can be valuable for predicting how the peptide might interact with other molecules in a biological system.

| Calculated Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy three-dimensional structure of the molecule. nih.gov | Provides a starting point for MD simulations and docking studies. |

| Electron Density Distribution | A map of how the electrons are distributed throughout the molecule. youtube.com | Reveals the regions of the peptide that are electron-rich or electron-poor, which can influence its interactions with other molecules. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of the peptide's chemical reactivity and stability. |

| Effect of Acetylation | Changes in electronic structure and conformational preferences due to the N-terminal acetyl group. capes.gov.br | Helps to understand the role of this common modification in peptide structure and function. |

Systems Biology Frameworks for Integrating Molecular Data from Oligopeptide Studies

Systems biology aims to understand the complex interactions within biological systems by integrating data from various sources. nih.gov For oligopeptides like this compound, a systems biology approach can help to place the molecular-level findings from computational and experimental studies into a broader biological context. nih.gov

This involves combining data on the peptide's structure, dynamics, and target interactions with information about the biological pathways in which its potential targets are involved. For example, if docking studies suggest that the peptide binds to a particular kinase, systems biology models can be used to predict the downstream effects of this interaction on signaling cascades. nih.gov

Computational frameworks in systems biology often involve the construction of network models that represent the relationships between different biological entities (e.g., genes, proteins, metabolites). nih.gov By incorporating data on the peptide's interactions, these models can be used to simulate the effects of the peptide on the network and to generate hypotheses about its biological function.

Moreover, the integration of artificial intelligence and machine learning with these frameworks is revolutionizing peptide-based drug discovery. nih.govnih.gov These approaches can analyze large datasets to identify patterns and predict the biological activities of peptides, accelerating the process of identifying promising therapeutic candidates. nih.gov For a novel peptide like this compound, such an integrated approach could help to rapidly identify its potential therapeutic applications and to design more potent and specific analogs.

| Framework Component | Description | Relevance to this compound |

| Pathway Analysis | Identifying the biological pathways in which the peptide's potential targets are involved. nih.gov | Provides insights into the potential physiological effects of the peptide. |

| Network Modeling | Constructing and analyzing interaction networks to understand the systemic effects of the peptide. nih.gov | Can predict how the peptide might perturb cellular processes and lead to a particular phenotype. |

| Data Integration | Combining data from various "omics" fields (e.g., genomics, proteomics, metabolomics) with molecular modeling data. nih.gov | Creates a more holistic understanding of the peptide's role in a biological system. |

| AI and Machine Learning | Utilizing algorithms to predict peptide properties, classify binders, and design novel sequences. nih.govnih.gov | Can accelerate the discovery and optimization of peptides with desired therapeutic properties. |

Peptidomimetic Design and Development Strategies Inspired by Acetyl Prolyl Alanyl Prolyl Tyrosylamide

Conceptual Basis for Peptidomimetic Design to Overcome Peptide Limitations

Peptides like Acetyl-prolyl-alanyl-prolyl-tyrosylamide, while potentially bioactive, face significant hurdles in clinical application. Their primary limitations include enzymatic degradation, poor stability, and low bioavailability. researchgate.netlifechemicals.com

Enzymatic Instability: Peptides are susceptible to rapid breakdown by proteases in the digestive system and bloodstream. researchgate.net The amide bonds forming the backbone of this compound can be cleaved by peptidases, leading to a very short half-life in the body.

Poor Bioavailability: Due to their size, polarity, and susceptibility to degradation, peptides are often poorly absorbed through the gastrointestinal tract, necessitating invasive routes of administration. nih.gov The flexible nature of linear peptides can also be a drawback, as they can adopt numerous conformations, only one of which might be biologically active. youtube.com This conformational flexibility can result in an energy penalty upon binding to a target. youtube.com

Limited Permeability: The chemical characteristics of peptides often restrict their ability to cross cellular membranes, which is a significant barrier to reaching intracellular targets. mdpi.comnih.gov

Peptidomimetic design aims to systematically address these shortcomings. By creating synthetic molecules that retain the essential functional groups of the parent peptide in the correct three-dimensional arrangement, it is possible to create compounds with enhanced stability against proteolysis, improved absorption and distribution, and better cell permeability. lifechemicals.commdpi.com The N-terminal acetylation and C-terminal amidation present in this compound are simple, initial modifications often employed to block exopeptidases and increase stability. creative-peptides.comyoutube.com

Rational Design Principles for Mimicking Peptide Pharmacophores and Topologies

The cornerstone of peptidomimetic development is the rational design process, which seeks to replicate the biological activity of a lead peptide, such as this compound, in a more robust molecular format. nih.gov This process is guided by several key principles.

A crucial first step is the identification of the pharmacophore . The pharmacophore represents the essential three-dimensional arrangement of functional groups in the peptide that are responsible for its biological activity. For this compound, this would involve determining which of the amino acid side chains (the pyrrolidine (B122466) rings of proline, the methyl group of alanine (B10760859), and the phenol (B47542) group of tyrosine) are critical for target interaction.

Once the key residues are identified, the next principle is to mimic the topology of the peptide's bioactive conformation. nih.gov Peptides are flexible, but they adopt a specific shape when binding to their biological target. Rational design uses computational modeling and structural analysis to understand this bioactive shape. The goal is then to create a non-peptidic scaffold that positions the critical functional groups in the same spatial orientation as the active peptide. nih.govresearchgate.net This ensures that the mimetic can interact with the target receptor or enzyme in a similar manner to the original peptide. researchgate.net This approach can lead to compounds with significantly enhanced potency and efficacy compared to the initial peptide template. nih.gov

Chemical Modifications for Peptidomimetic Scaffolds

To transform a lead peptide like this compound into a viable drug candidate, medicinal chemists employ a range of chemical modifications. These alterations aim to constrain the molecule's conformation, increase its stability, and improve its pharmacokinetic profile. nih.gov

Key strategies include:

Cyclization: Creating a cyclic structure is a common strategy to enhance stability and lock the peptide into its bioactive conformation. mdpi.com This can be achieved by forming a chemical bridge, such as an amide or disulfide bond, between different parts of the peptide. creative-peptides.commdpi.com For a linear peptide like this compound, this could involve "head-to-tail" cyclization, linking the acetylated N-terminus to the amidated C-terminus.

Incorporation of Unnatural Amino Acids: Replacing standard amino acids with non-natural variants is a powerful tool. youtube.com Substituting an L-amino acid with its D-amino acid mirror image can make the peptide resistant to degradation by proteases. youtube.com N-methylation, the addition of a methyl group to the backbone nitrogen, is another technique used to block enzymatic cleavage and influence the peptide's conformation. mdpi.comcreative-peptides.com

Backbone Alterations: This strategy involves replacing the natural peptide backbone with a completely different chemical structure. researchgate.net Peptoids, for instance, are a class of mimetics where the side chains are attached to the backbone nitrogen atoms instead of the alpha-carbon. youtube.com This change makes them highly resistant to proteolysis while allowing for a high degree of functional diversity. mdpi.com Other modifications include replacing susceptible amide bonds with more stable linkages, such as alkenes or ketones. youtube.com

The following table outlines potential modifications for a lead peptide.

| Modification Strategy | Rationale | Expected Outcome for a Mimetic |

|---|---|---|

| Cyclization (e.g., Head-to-Tail) | Reduces conformational flexibility and protects terminal ends from exopeptidases. mdpi.com | Increased stability, enhanced receptor affinity due to pre-organized bioactive conformation. |

| D-Amino Acid Substitution | Introduces stereochemical hindrance, preventing recognition by proteolytic enzymes. youtube.com | Significantly prolonged half-life in plasma. |

| N-Methylation | Blocks enzymatic degradation at the modified amide bond and restricts backbone rotation. creative-peptides.com | Improved stability and potentially enhanced cell permeability. |

| Peptoid Backbone | Creates an achiral, N-alkylated backbone that is not a substrate for proteases. mdpi.comyoutube.com | High resistance to proteolysis, altered conformational properties. |

Structural and Mechanistic Classification of Peptidomimetics

Peptidomimetics can be categorized based on their degree of structural similarity to the parent peptide. A widely accepted system divides them into four classes, from A to D, representing a decreasing level of peptide character. lifechemicals.comwikipedia.org

Class A: These mimetics are most similar to the parent peptide. lifechemicals.com They consist mainly of natural amino acids but include modifications aimed at stabilization, such as cyclization or the introduction of staples to lock a secondary structure. wikipedia.orgazolifesciences.com A cyclized version of this compound would fall into this category.

Class B: This class features more significant structural changes. lifechemicals.com These molecules still have a peptide-like backbone but may incorporate a larger number of non-natural amino acids, non-natural building blocks, or major backbone alterations. azolifesciences.com A mimetic of this compound built from beta-amino acids or containing several N-methylated residues would be a Class B peptidomimetic.

Class C: In this class, the peptide backbone is completely replaced by a non-peptidic, small-molecule scaffold. lifechemicals.comazolifesciences.com The scaffold is designed to project the essential side-chain functionalities in the correct spatial orientation to mimic the parent peptide's interaction with its target. azolifesciences.com

Class D: These are mechanistic mimetics that bear the least structural resemblance to the original peptide. wikipedia.orgazolifesciences.com They mimic the function or mode of action of the peptide rather than its structure and are often discovered through high-throughput screening of compound libraries or by optimizing Class C mimetics. lifechemicals.comwikipedia.org

The table below illustrates this classification scheme with hypothetical examples inspired by this compound.

| Class | Description | Hypothetical Example Inspired by Ac-Pro-Ala-Pro-Tyr-NH₂ |

|---|---|---|

| Class A | Minimally modified peptide with improved stability. researchgate.net | A cyclized version of the original peptide sequence. |

| Class B | Major backbone modifications or multiple unnatural amino acids. azolifesciences.com | A sequence where L-Proline is replaced by N-methyl-L-proline and L-Alanine is replaced by D-Alanine. |

| Class C | Non-peptide scaffold mimicking key side chains. azolifesciences.com | A benzodiazepine (B76468) or sugar scaffold designed to position the functional groups of Proline and Tyrosine correctly. |

| Class D | Functional mimic with no direct structural similarity. wikipedia.org | A small molecule identified from a library screen that binds to the same target as the original peptide. |

Advanced Methodologies for Investigating Oligopeptide Systems

Application of Combinatorial Chemistry and Peptide Library Screening

The discovery and optimization of bioactive peptides are greatly accelerated by the use of combinatorial chemistry to generate vast libraries of molecules. These libraries can then be screened to identify lead compounds with desired activities.

Detailed Research Findings:

Combinatorial approaches, such as the Hybrid Combinatorial Substrate Library (HyCoSuL) method, have been instrumental in exploring the substrate specificity of proteases like human neutrophil elastase. nih.govdntb.gov.ua This technique involves the creation of large libraries of tetrapeptide substrates, which can include both natural and a diverse range of unnatural amino acids to expand the chemical space under investigation. nih.govdntb.gov.ua By systematically screening these libraries, researchers can identify optimal amino acid sequences for substrate binding and cleavage, which in turn informs the design of potent and selective inhibitors. nih.gov

For instance, a peptide library could be designed based on the known inhibitory sequence of Acetyl-prolyl-alanyl-prolyl-tyrosylamide. Variations of this sequence would be synthesized in a combinatorial fashion to explore the impact of different amino acid substitutions on inhibitory activity against elastase. While direct literature detailing a combinatorial library based on this specific peptide is not prevalent, the general methodology is a standard in the field for optimizing peptide-based enzyme inhibitors. nih.gov The screening of such a library would involve assessing the inhibitory potency of each peptide variant against elastase.

A peptide library was generated and screened in a microarray format for protein kinase-mediated phosphorylation, leading to the identification of two peptides that act as inhibitors for elastase. nih.gov This demonstrates the power of library screening in identifying novel peptide inhibitors.

| Library Type | Methodology | Application Example | Potential Role of this compound |

| Peptide Substrate Library | Hybrid Combinatorial Substrate Library (HyCoSuL) | Profiling the substrate specificity of human neutrophil elastase to design highly selective substrates and probes. nih.govdntb.gov.ua | A reference inhibitor to validate screening assays and a structural template for designing new focused inhibitor libraries. |

| Peptide Inhibitor Library | Microarray-based screening of a generated peptide library. | Identification of peptides with differential inhibitory activity based on phosphorylation state. nih.gov | A benchmark compound for comparing the potency of newly discovered inhibitors. |

High-Throughput Screening and Deconvolution Methodologies

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. When screening combinatorial libraries, deconvolution is necessary to identify the specific active compound from a mixture.

Detailed Research Findings:

HTS assays for elastase inhibitors are well-established and are crucial for processing the large number of compounds generated through combinatorial chemistry. These assays are typically performed in a microplate format and utilize fluorogenic or chromogenic substrates. sigmaaldrich.commdpi.com The activity of elastase is measured by the cleavage of the substrate, which results in a detectable signal. sigmaaldrich.commdpi.com Potential inhibitors are identified by their ability to reduce this signal.

For example, the Neutrophil Elastase Inhibitor Screening Kit provides a rapid and sensitive method for H-TS, measuring the hydrolysis of a substrate to produce a fluorescent product. sigmaaldrich.com This type of assay can be used to screen large compound libraries for novel elastase inhibitors. sigmaaldrich.commdpi.comresearchgate.net In such a screening campaign, this compound could serve as a positive control or a reference inhibitor, against which the potencies of newly identified inhibitors are compared.

Deconvolution strategies are then employed to identify the specific active peptide from a pool of candidates identified in the initial screen. This can involve systematically re-synthesizing and testing smaller and smaller subsets of the initial active pool until the individual active compound is isolated.

| Screening Method | Detection Principle | Throughput | Example Application |

| Fluorometric Assay | Cleavage of a fluorogenic substrate leading to increased fluorescence. sigmaaldrich.commdpi.com | High (96-well plates or higher). sigmaaldrich.commdpi.com | Screening of chemical libraries for inhibitors of neutrophil elastase. sigmaaldrich.com |

| Colorimetric Assay | Cleavage of a chromogenic substrate leading to a change in absorbance. | High | Screening of plant extracts for elastase inhibitory activity. researchgate.net |

Chemical Probes and Their Utility in Biological System Research

Chemical probes are specialized molecules used to study the activity and function of proteins and other biomolecules in complex biological systems. For enzymes like elastase, activity-based probes (ABPs) are particularly useful as they covalently bind to the active form of the enzyme.

Detailed Research Findings:

The design of effective chemical probes for elastase often starts with a known inhibitor scaffold. nih.govnih.gov This scaffold is then modified to include a "warhead" that can react with the active site of the enzyme and a reporter tag, such as a fluorophore, for detection. nih.gov For instance, a highly selective substrate for neutrophil elastase, identified through combinatorial library screening, was successfully converted into an ultrasensitive activity-based probe. nih.govdntb.gov.ua This probe was able to specifically label active elastase in a biological context. nih.govdntb.gov.ua

Another approach involved the design of an ABP for human neutrophil elastase using a sulfonyloxyphthalimide moiety as a novel warhead linked to a coumarin (B35378) fluorophore. nih.gov This probe demonstrated high selectivity and potency for elastase. nih.gov

While this compound has not been explicitly developed into a chemical probe in the reviewed literature, its known interaction with the elastase binding site makes its core structure a potential starting point for the rational design of such a tool. By appending a reactive group and a reporter tag to this peptide, it could theoretically be converted into an ABP to study elastase activity in vitro and in cellular models.

| Probe Design Strategy | Key Components | Application |

| Conversion of Optimal Substrate | Selective peptide sequence, reactive warhead, reporter tag (e.g., biotin). nih.govdntb.gov.ua | Imaging active elastase during neutrophil extracellular trap formation. nih.govdntb.gov.ua |

| Novel Warhead Design | Sulfonyloxyphthalimide warhead, coumarin fluorophore. nih.gov | In-gel fluorescence detection of human neutrophil elastase. nih.gov |

In Vitro Reconstituted Systems for Mechanistic Studies

In vitro reconstituted systems are essential for detailed mechanistic studies of enzyme-inhibitor interactions. These systems use purified components to allow for precise control over experimental conditions, which is crucial for understanding the molecular basis of inhibition.

Detailed Research Findings:

The interaction between this compound and porcine pancreatic elastase has been studied in detail using in vitro reconstituted systems. A combination of two-dimensional transferred nuclear Overhauser enhancement (trNOE) measurements, restrained molecular dynamics, and X-ray crystallography was used to determine the conformation of the peptide when bound to the enzyme.

The study revealed that the tetrapeptide binds in an extended conformation to the S' binding site of elastase. This binding is stabilized by both hydrogen bonds and van der Waals interactions. The use of these combined methodologies provided a detailed atomic-level picture of the enzyme-inhibitor complex.

In vitro inhibition assays are a fundamental component of these mechanistic studies. scilit.com A typical assay involves incubating the purified enzyme (e.g., porcine pancreatic elastase or human neutrophil elastase) with the inhibitor at various concentrations, followed by the addition of a substrate to measure the remaining enzyme activity. nih.govresearchgate.netresearchgate.net The data from these assays are used to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Methodology | Information Gained | Findings for this compound |

| 2D Transferred NOE NMR | Conformation of the peptide when bound to the enzyme. | The peptide adopts an extended structure when bound to elastase. |

| Restrained Molecular Dynamics | Refined structure of the bound peptide. | Convergence to an average restrained dynamics structure. |

| X-ray Crystallography | Approximate position and orientation of the peptide in the enzyme's active site. | The peptide binds in the S' binding site in a reverse orientation compared to other serine protease-inhibitor complexes. |

| In Vitro Inhibition Assay | Potency of inhibition (e.g., IC50, Ki). nih.gov | Identified as an inhibitor of porcine pancreatic elastase. |

Future Research Directions and Emerging Conceptual Frameworks in Acetyl Prolyl Alanyl Prolyl Tyrosylamide Research

Integration of Multi-Scale Data for Holistic Understanding of Oligopeptide Function

A holistic understanding of the biological role of Acetyl-prolyl-alanyl-prolyl-tyrosylamide necessitates the integration of data from multiple biological scales. Modern research generates vast datasets spanning from the molecular to the organismal level, including genomics, proteomics, transcriptomics, and high-resolution imaging. nih.govrsc.org The challenge and opportunity lie in fusing these disparate data streams to construct comprehensive models of the peptide's function. nih.gov

Data fusion models can combine information from these various modalities to better predict how this compound influences cellular and physiological endpoints. nih.govbohrium.com For instance, by integrating proteomic data showing the peptide's binding partners with transcriptomic data revealing downstream gene expression changes and advanced imaging data visualizing subcellular localization, researchers can build a more complete picture of its mechanism of action. nih.govresearchgate.net This approach moves beyond studying isolated interactions to understanding the peptide's role within complex biological networks.

The development of datasets that span from the molecular scale to the macroscopic scale of medical scans offers a holistic view of a compound's effect. researchgate.netcam.ac.uk Such multi-scale integration is critical for translating basic research findings into a deeper understanding of how oligopeptides function in a whole-system context. bohrium.com These integrated models can help bridge the gap between molecular activity and physiological outcomes, providing a more robust foundation for future investigations.

| Data Type | Potential Application in this compound Research |

| Genomics | Identifying genetic variations that may influence individual responses to the peptide. |

| Proteomics | Discovering direct protein interaction partners and downstream signaling cascades. |

| Transcriptomics | Analyzing changes in gene expression to understand the cellular response to the peptide. |

| Metabolomics | Assessing the impact of the peptide on cellular metabolism. |

| Advanced Imaging | Visualizing the peptide's distribution and localization within cells and tissues. |

Development of Advanced In Vitro and Ex Vivo Models for Preclinical Investigations

The limitations of traditional two-dimensional (2D) cell cultures in predicting in vivo outcomes are well-documented. nih.gov Future preclinical investigations of this compound will increasingly rely on advanced in vitro and ex vivo models that more accurately replicate human physiology. nih.gov These complex in vitro models (CIVMs) include three-dimensional (3D) cell cultures, organoids, and microphysiological systems (MPS), often called "organ-on-a-chip" technology. nih.govnih.gov

These models offer significant advantages by incorporating multiple cell types, tissue-specific architecture, and physiological microenvironments. nih.gov For example, an organ-on-a-chip system could model the interaction of this compound with a specific human tissue, providing more relevant data on its effects. nih.govacs.org Such systems allow for the study of complex biological processes that cannot be adequately recapitulated in simpler models. nih.gov

Ex vivo models, using tissues obtained from organisms, will also play a crucial role. nih.govnih.gov These models maintain the native cellular composition and structure, offering a bridge between in vitro and in vivo studies. nih.gov Evaluating the effects of this compound in ex vivo human tissue cultures can provide valuable insights into its potential efficacy and mechanism of action in a more physiologically relevant context. stocktitan.net The selection of appropriate and representative preclinical models is crucial for the accurate evaluation of peptide-based compounds. nih.gov

| Model Type | Description | Relevance for Oligopeptide Research |

| 3D Cell Culture | Cells are grown in a three-dimensional matrix, allowing for more realistic cell-cell interactions. | Better mimics tissue environments for studying peptide effects on cell behavior. |

| Organoids | Self-organizing 3D structures derived from stem cells that replicate key aspects of organ structure and function. nih.gov | Allows for tissue-specific testing of peptide activity and response in a human-derived system. |

| Organ-on-a-Chip (MPS) | Microfluidic devices containing living cells in a continuously perfused microenvironment to simulate organ-level physiology. nih.govnih.gov | Enables dynamic studies of peptide absorption, distribution, and effect on organ function. |

| Ex Vivo Tissue Culture | Freshly isolated tissues or cells are maintained in a viable state outside the organism. nih.gov | Provides a highly relevant system to study peptide interactions within the complex native tissue environment. |

Exploration of Novel Chemical Space for Next-Generation Oligopeptide Analogues

While this compound has a defined structure, the exploration of novel chemical space is essential for developing next-generation analogues with improved properties. The "chemical space" of all possible molecules is vast and largely unexplored. univr.it Future research will focus on navigating this space to discover new peptide-based molecules with enhanced stability, target affinity, or novel functions. nih.gov

One strategy involves using natural products as a starting point for inspiration. nih.govnih.gov Natural products occupy a biologically relevant region of chemical space and have been evolutionarily selected for interacting with biological macromolecules. univr.itresearchgate.net By creating libraries of compounds inspired by natural product scaffolds, researchers can access novel chemical diversity that is distinct from traditional synthetic libraries. nih.gov This could lead to the design of analogues of this compound that incorporate structural motifs from natural products to enhance their biological activity.

Another approach is fragment-based ligand discovery, where small chemical fragments are screened for weak binding to a target, and then elaborated or combined to create more potent molecules. nih.gov This allows for a more efficient exploration of chemical space. nih.gov Combining these strategies with advanced synthesis techniques can generate libraries of novel oligopeptide analogues, moving beyond simple substitutions to create truly innovative molecular structures. youtube.com

Refinement of Predictive Computational Models for De Novo Peptide Design

The rational design of peptides with specific functions is a major goal in peptide research. frontiersin.org Future efforts will focus on refining predictive computational models for the de novo design of novel peptides, including analogues related to this compound. De novo design involves creating new peptide sequences from scratch, rather than modifying existing ones. nih.gov

Recent advances in machine learning and artificial intelligence are transforming this field. frontiersin.orgnih.gov Deep learning models, such as those using transformer architectures, can learn the complex rules governing peptide-protein interactions directly from sequence data, without needing a 3D structure of the target. nih.govarxiv.org These models can be used to generate and screen vast numbers of virtual peptide candidates for their potential to bind to a specific target. nih.gov

The development of these computational tools relies on the availability of large, high-quality datasets of peptide-protein interactions. frontiersin.org A significant challenge is the transient nature of many peptide interactions, which makes accumulating structural and energetic data difficult. frontiersin.org Future work will need to focus on expanding these databases and improving the algorithms' ability to predict not just binding, but also functional outcomes. frontiersin.org These advanced computational platforms will enable the design of next-generation peptide therapeutics with high precision and efficacy. pnas.org

Q & A

Q. What methodologies are recommended for synthesizing Acetyl-prolyl-alanyl-prolyl-tyrosylamide with high purity?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely employed. Key steps include:

- Sequential coupling of amino acids (e.g., proline, alanine, tyrosine) on a resin, with acetyl capping at the N-terminal.

- Cleavage from the resin using trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane).

- Purification via reverse-phase HPLC with a C18 column and water-acetonitrile gradients. Purity validation requires mass spectrometry (MALDI-TOF or ESI-MS) and NMR for structural confirmation .

Q. How can researchers validate the structural integrity of this tetrapeptide?

Use a combination of:

- Circular Dichroism (CD) : To assess secondary structure (e.g., proline-induced helicity or β-turn motifs).

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, NOESY) for sequence-specific resonance assignments and intramolecular interactions.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (±1 ppm accuracy). Cross-referencing with synthetic standards and spectral databases is critical .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Cell Viability Assays : MTT or resazurin-based tests to evaluate cytotoxicity in target cell lines (e.g., endothelial or epithelial cells).

- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify interactions with receptors like G-protein-coupled receptors (GPCRs).

- Fluorescence Polarization : Measure binding affinity to hypoxia-inducible factor (HIF-1α) domains if targeting oxygen-sensing pathways .

Advanced Research Questions

Q. How does this compound influence HIF-1α stability under hypoxic conditions?

- Experimental Design :

Treat cultured cells (e.g., HEK293 or HeLa) with the peptide under normoxia (20% O₂) vs. hypoxia (1% O₂).

Use cycloheximide to inhibit new protein synthesis and track HIF-1α degradation via Western blot.

Co-immunoprecipitation (Co-IP) to assess interactions with von Hippel-Lindau (VHL) E3 ligase, which regulates HIF-1α stability.

- Data Interpretation : Reduced HIF-1α degradation under hypoxia may indicate competitive inhibition of prolyl hydroxylase (PHD)-mediated VHL binding .

Q. How can conflicting data on peptide-receptor binding affinities be resolved?

- Systematic Analysis :

- Compare assay conditions (e.g., buffer pH, temperature) across studies.

- Use surface plasmon resonance (SPR) for real-time kinetic analysis (ka, kd) to minimize false positives.

- Validate with orthogonal methods (e.g., isothermal titration calorimetry, ITC).

Q. What strategies optimize the peptide’s bioavailability in in vivo models?

- Chemical Modifications :

- N-methylation of proline residues to enhance metabolic stability.

- Conjugation with polyethylene glycol (PEG) to prolong half-life.

- Delivery Systems :

- Encapsulation in liposomes or nanoparticles for targeted tissue delivery.

- Validate pharmacokinetics (PK) via LC-MS/MS in plasma and organs (e.g., liver, kidneys) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this peptide?

- Molecular Dynamics (MD) Simulations : Simulate peptide folding in aqueous vs. membrane environments.

- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions with HIF-1α or GPCR binding pockets.

- Quantitative SAR (QSAR) : Corrogate electronic (e.g., logP) and steric descriptors with bioactivity data from analogs .

Methodological Considerations

Q. What statistical approaches are recommended for dose-response studies?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD for normally distributed data).

- Bootstrap Resampling : Estimate confidence intervals for small sample sizes .

Q. How should researchers address batch-to-batch variability in peptide synthesis?

- Quality Control (QC) : Mandate ≥95% purity (HPLC) and identical spectral profiles (NMR, MS) for each batch.

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess storage conditions.

- Biological Replicates : Use peptides from ≥3 independent syntheses in assays to confirm reproducibility .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.